Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group, a dimethylamino group, a naphthalenyl group, and an azo linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxynaphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacture of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can undergo reduction to form aromatic amines, which can interact with various biological molecules. The sulfonic acid group enhances the solubility of the compound in aqueous solutions, facilitating its use in biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzenesulfonic acid
- 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt
- Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-
Uniqueness
Benzenesulfonic acid, 3-((4-(dimethylamino)-1-naphthalenyl)azo)-4-methoxy- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.
Properties
CAS No. |
62758-14-9 |
---|---|
Molecular Formula |
C19H19N3O4S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)18-10-9-16(14-6-4-5-7-15(14)18)20-21-17-12-13(27(23,24)25)8-11-19(17)26-3/h4-12H,1-3H3,(H,23,24,25) |
InChI Key |
YSWLWOIMNIOBLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=CC(=C3)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.